molecular formula C12H15N3O4 B7911864 Diethyl 2-[(4-pyrimidinylamino)methylene]malonate CAS No. 21025-63-8

Diethyl 2-[(4-pyrimidinylamino)methylene]malonate

Cat. No.: B7911864
CAS No.: 21025-63-8
M. Wt: 265.26 g/mol
InChI Key: CHIGBEOSMZBHMX-UHFFFAOYSA-N
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Description

Diethyl 2-[(4-pyrimidinylamino)methylene]malonate is an organic compound with the molecular formula C12H15N3O4. This compound is known for its unique structure, which includes a pyrimidine ring attached to a malonate ester. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-[(4-pyrimidinylamino)methylene]malonate can be synthesized through a nucleophilic vinyl substitution reaction. This involves the reaction between diethyl ethoxymethylene malonate and 4-pyrimidinylamine. The reaction typically occurs in an alcoholic solvent such as ethanol, with the presence of a base like potassium hydroxide to facilitate the nucleophilic attack . The reaction is carried out at room temperature, making it a convenient method for synthesis.

Industrial Production Methods

On an industrial scale, the synthesis of this compound follows similar principles but may involve optimized conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[(4-pyrimidinylamino)methylene]malonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Bases: Potassium hydroxide, sodium ethoxide

    Solvents: Ethanol, methanol, dimethylformamide

    Acids: Hydrochloric acid for hydrolysis reactions

Major Products

The major products formed from these reactions include substituted pyrimidine derivatives, carboxylic acids, and alkylated malonates.

Scientific Research Applications

Diethyl 2-[(4-pyrimidinylamino)methylene]malonate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of diethyl 2-[(4-pyrimidinylamino)methylene]malonate involves its interaction with various molecular targets. The pyrimidine ring can interact with nucleic acids and proteins, potentially inhibiting enzyme activity or altering protein function. The malonate ester can undergo hydrolysis, releasing active intermediates that participate in further biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-[(2-pyrimidinylamino)methylene]malonate
  • Diethyl 2-[(4-methyl-3-nitroanilino)methylene]malonate
  • Diethyl 2-[(2-methyl-4-pyrimidinylamino)methylene]malonate

Uniqueness

Diethyl 2-[(4-pyrimidinylamino)methylene]malonate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This makes it particularly useful in the synthesis of specialized pharmaceuticals and research chemicals .

Properties

IUPAC Name

diethyl 2-[(pyrimidin-4-ylamino)methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c1-3-18-11(16)9(12(17)19-4-2)7-14-10-5-6-13-8-15-10/h5-8H,3-4H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIGBEOSMZBHMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=NC=NC=C1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701193124
Record name 1,3-Diethyl 2-[(4-pyrimidinylamino)methylene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701193124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21025-63-8
Record name 1,3-Diethyl 2-[(4-pyrimidinylamino)methylene]propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21025-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diethyl 2-[(4-pyrimidinylamino)methylene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701193124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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